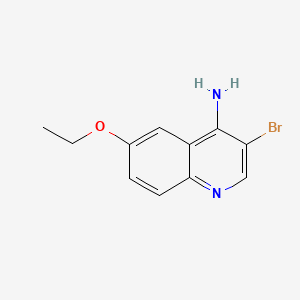

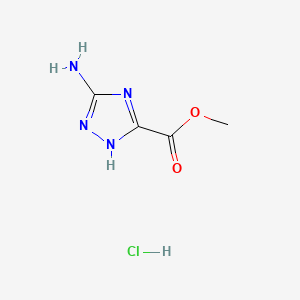

(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C11H23ClN2O2 and a molecular weight of 250.76600 . It is extensively utilized in scientific research and finds applications in diverse areas such as drug synthesis, organic chemistry, and medicinal chemistry due to its unique properties and reactivity.

Synthesis Analysis

The total synthesis of certain compounds were started from enone 211 (prepared in gram-scale amounts from 1-tert-butyl 2-ethyl-3-oxopyrrolidine-1,2-dicarboxylate in nine steps with a 37% overall yield). In the following, enone 211, after three steps, gave isocyanate 212 .Molecular Structure Analysis

The molecular structure of “(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride” is defined by its molecular formula C11H23ClN2O2 . More detailed structural analysis would require additional data such as spectroscopic or crystallographic data.Applications De Recherche Scientifique

Biodegradation and Environmental Fate

One study reviewed the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, highlighting the ability of microorganisms to degrade ETBE aerobically and the identification of genes facilitating ETBE transformation (Thornton et al., 2020). This suggests potential research applications of "(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride" in studying biodegradation pathways and the environmental fate of similar ether compounds.

Decomposition and Environmental Remediation

Another study discussed the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor, demonstrating an alternative method for decomposing and converting MTBE into less harmful substances (Hsieh et al., 2011). This points to possible research uses of "(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride" in the development of novel environmental remediation technologies.

Chemical Recycling

Research on the chemical recycling of poly(ethylene terephthalate) (PET) has been conducted to recover pure terephthalic acid monomer through hydrolysis, suggesting a potential area of application for related compounds in the recycling of plastics and synthetic fibers (Karayannidis & Achilias, 2007).

Microbial Degradation

The microbial degradation of MTBE and tert-butyl alcohol in the subsurface was reviewed, discussing the thermodynamics of degradation processes and aerobic degradation pathways, providing insights into microbial interactions with similar compounds (Schmidt et al., 2004).

Synthetic Routes and Pharmaceutical Applications

The synthetic routes of vandetanib were analyzed, highlighting the utility of tert-butyl containing intermediates in pharmaceutical synthesis, suggesting research applications of "(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride" in medicinal chemistry (Mi, 2015).

Propriétés

IUPAC Name |

tert-butyl (2S)-2-ethylpiperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-5-9-8-12-6-7-13(9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFFBNCKEZSWAK-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1C(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CNCCN1C(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662476 |

Source

|

| Record name | tert-Butyl (2S)-2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride | |

CAS RN |

1222106-99-1 |

Source

|

| Record name | tert-Butyl (2S)-2-ethylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B599217.png)

![6-Benzyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B599230.png)

![6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B599234.png)

![Ethyl 3-[Benzyl(methyl)amino]-2,2-difluoropropanoate](/img/structure/B599236.png)